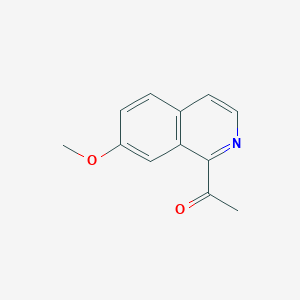

1-(7-Methoxyisoquinolin-1-yl)ethanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(7-Methoxyisoquinolin-1-yl)ethanone, also known as MIQE, is an organic compound with the molecular formula C12H11NO2 . It has a molecular weight of 201.22 .

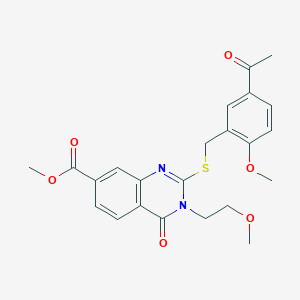

Molecular Structure Analysis

The molecular structure of 1-(7-Methoxyisoquinolin-1-yl)ethanone consists of an isoquinoline ring with a methoxy group at position 7 . The InChI code for this compound is 1S/C12H11NO2/c1-8(14)12-11-7-10(15-2)4-3-9(11)5-6-13-12/h3-7H,1-2H3 .Aplicaciones Científicas De Investigación

Discovery in Neuropathic Pain Treatment

The tetrahydroisoquinoline derivative, identified as a novel orally active small-molecule N-type calcium channel blocker, showcases potential in neuropathic pain treatment without CYP inhibition liability. This discovery emphasizes the optimization from the base compound (S)-1 by introducing a methoxy group to the C-8 position, enhancing the pharmacological profile by eliminating CYP2D6 inhibition liability. This advancement offers a promising therapeutic approach for managing neuropathic pain, highlighting the compound's significance in scientific research applications (Ogiyama et al., 2015).

Antitumor Activity

Research on isoquinolinequinones, including derivatives structurally related to marine isoquinolinequinones, has shown significant cytotoxic activity against various human cancer cell lines. The study revealed that compounds with specific substitutions on the isoquinolinequinone nucleus exhibited notable antitumor activity, particularly against human gastric adenocarcinoma, lung, and bladder carcinoma cells. This underscores the potential of 1-(7-Methoxyisoquinolin-1-yl)ethanone derivatives in developing new anticancer agents, contributing valuable insights into their application in cancer research (Delgado et al., 2012).

Fluorescence Properties for Biological Imaging

The synthesis and evaluation of 3-hydroxyquinolin-4(1H)-one derivatives have been explored, focusing on their cytotoxic activity against various cancer cell lines and fluorescence properties. The incorporation of methoxycarbonyl and other functional groups into the isoquinoline structure has facilitated the development of compounds with potential applications in biological imaging and as therapeutic agents. This research contributes to the understanding of the structural factors influencing the biological activities and optical properties of isoquinoline derivatives (Kadrić et al., 2014).

Synthesis and Characterization of Novel Compounds

Studies have demonstrated the synthesis of novel compounds utilizing 1-(7-Methoxyisoquinolin-1-yl)ethanone as a precursor or structural motif. These include efforts in metal complexation, development of fluorescent labeling reagents, and creation of derivatives with potential pharmaceutical applications. Such research underscores the versatility of 1-(7-Methoxyisoquinolin-1-yl)ethanone in synthesizing new materials for various scientific and therapeutic applications, showcasing its broad utility in chemical and pharmaceutical research (Raj & Patel, 2015; Ha et al., 2015).

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may cause harm if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Propiedades

IUPAC Name |

1-(7-methoxyisoquinolin-1-yl)ethanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO2/c1-8(14)12-11-7-10(15-2)4-3-9(11)5-6-13-12/h3-7H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXHXRUSXUXCKKE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=NC=CC2=C1C=C(C=C2)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(7-Methoxyisoquinolin-1-yl)ethanone | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide hydrochloride](/img/structure/B2573493.png)

![N-isobutyl-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-piperidin-1-ylethyl]ethanediamide](/img/structure/B2573499.png)

![1-methyl-9-(3-methylphenyl)-3-(2-oxopropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2573509.png)